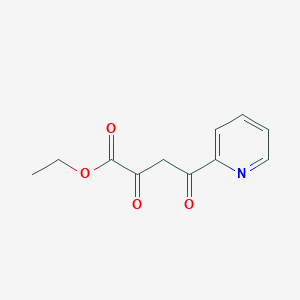

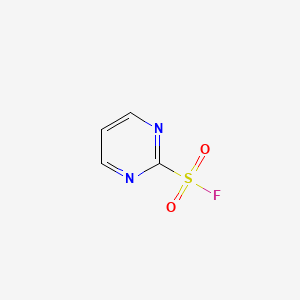

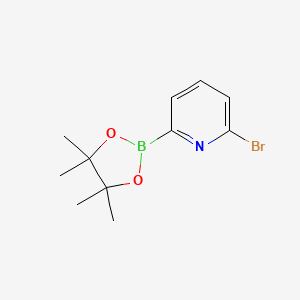

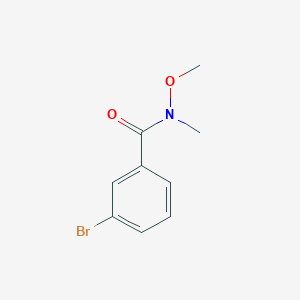

![molecular formula C10H11N3O2 B1280931 Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 55899-23-5](/img/structure/B1280931.png)

Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 . It is also known as 4-Amino-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The molecular structure of Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate can be represented by the InChI code: 1S/C10H11N3O2/c1-2-15-10(14)7-6-12-13-5-3-4-8(11)9(7)13/h3-6H,2,11H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate is an off-white solid . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate is utilized in the synthesis of novel compounds. For example, its reaction with hydrazine derivatives leads to the formation of compounds like ethyl (4-ethoxycarbonyl-5-aminopyrazol-1-yl)methylenecyanoacetate and ethyl (4-ethoxycarbonylpyrazol-5-ylamino)methylenecyanoacetate, which upon further heating cyclize to diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate (Saito, Hori, Igarashi, & Midorikawa, 1974).

Development of A1 Adenosine Receptor Inhibitors

Research has shown that derivatives of 4-aminopyrazolo[3,4-b]pyridines, a category that includes ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate, have potential as selective inhibitors of the A1 adenosine receptors. These compounds demonstrate high affinity and selectivity, contributing to advancements in receptor subtype targeting (Manetti et al., 2005).

Use in Synthesizing Guanine Analogues

This chemical is used in synthesizing guanine analogues. In one instance, its derivatives were part of a process to create a new guanine analogue, which, however, did not exhibit the anticipated antiviral activity (Ehler, Robins, & Meyer, 1977).

Creation of Heterocyclic Compounds

Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate is instrumental in the creation of various heterocyclic compounds. These include the synthesis of xanthine and isoguanine analogs, contributing to the study of these important biological molecules (Schneller & Moore, 1978).

Role in the Synthesis of Aminopyrazolo[4,3-b]pyridines

This chemical is also used in converting aminopyrazoles into aminopyrazolo[4,3-b]pyridines. These synthesized compounds have potential applications in various biological activities, as indicated by their instability and reactivity (Salaheldin, Abdallah, Radwan, & Hassaneen, 2006).

Safety And Hazards

Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate is classified as Acute toxicity - Category 4, Oral Skin irritation, Category 2 Specific target organ toxicity – single exposure, Category 3 . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)7-6-12-13-5-3-4-8(11)9(7)13/h3-6H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMMFDXLBSKWEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=CC=CN2N=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)